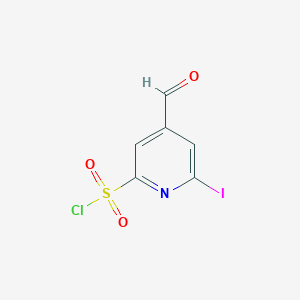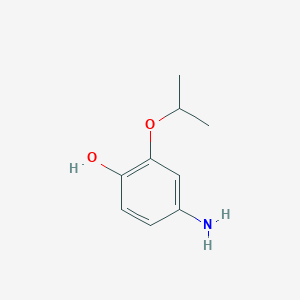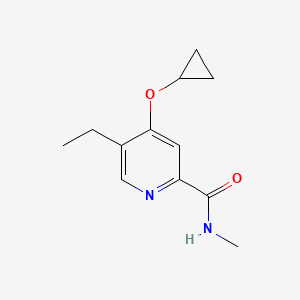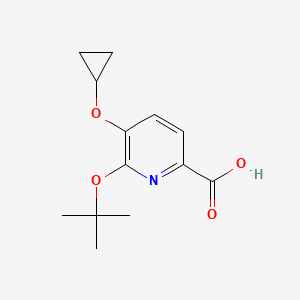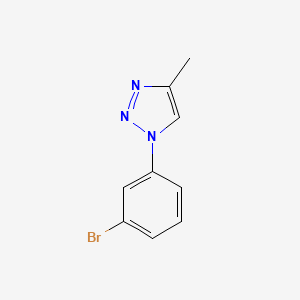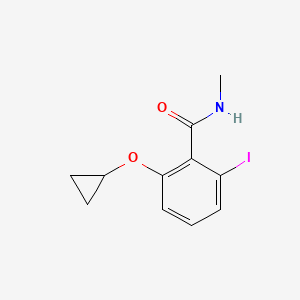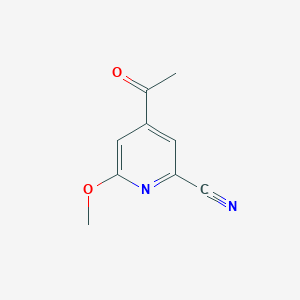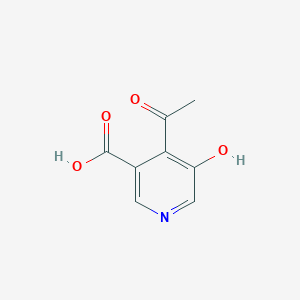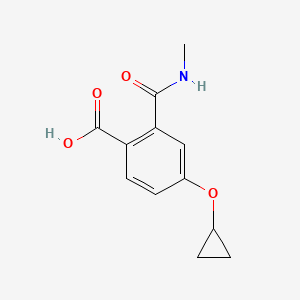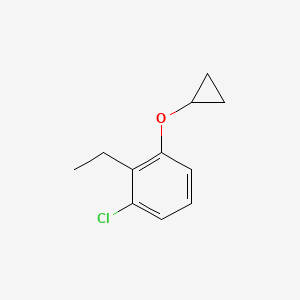
1-Chloro-3-cyclopropoxy-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropoxy-2-ethylbenzene typically involves multiple steps, starting from benzene. The process includes:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: Introduction of the chlorine atom to the benzene ring, which can be achieved using chlorine gas in the presence of a catalyst like ferric chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-cyclopropoxy-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-cyclopropoxy-2-ethylphenol.
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropyl derivatives
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 3-Cyclopropoxy-2-ethylphenol.
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: Cyclopropyl derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-Chloro-3-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-cyclopropoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyclopropoxy group may play a crucial role in stabilizing the compound’s interaction with its target, while the chlorine atom can enhance its reactivity .
Comparación Con Compuestos Similares
1-Chloro-2-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
1-Chloro-3-ethylbenzene: Similar structure but without the cyclopropoxy group, leading to different reactivity and applications.
1-Chloro-4-ethylbenzene: Positional isomer with different chemical properties and reactivity .
Uniqueness: 1-Chloro-3-cyclopropoxy-2-ethylbenzene is unique due to the presence of the cyclopropoxy group, which introduces significant steric hindrance and alters the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
Fórmula molecular |
C11H13ClO |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-chloro-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
Clave InChI |
FAKJGZPPXIPZBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


